2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents through electrophilic aromatic substitution reactions. The triazole ring can be synthesized separately and then attached to the benzamide core via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzamide core, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its structural features suggest potential as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and benzamide core are known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluoro-N-(4-phenyl-1,2,4-triazol-3-yl)benzamide
- 2-chloro-6-fluoro-N-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)benzamide
Uniqueness
What sets 2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide apart is the presence of the sulfanylidene group, which can impart unique chemical and biological properties. This group may enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
2-Chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 430.81 g/mol |
Molecular Formula | C17 H11 Cl F N4 O S |
SMILES | C(C1=NNC(N1c1cccc(c1)C(F)(F)F)=S)NC(c1c(cccc1[Cl])F)=O |
LogP | 3.9281 |
Polar Surface Area | 51.514 Ų |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, particularly the triazole moiety and the sulfanylidene group. These features are linked to various pharmacological effects, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with a similar triazole structure exhibit significant antimicrobial properties. A study on triazole derivatives found that certain compounds demonstrated potent activity against various bacterial strains, suggesting that this compound may possess similar capabilities .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance, related triazole derivatives have shown promising activity against cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The mechanism often involves induction of apoptosis and cell cycle arrest .
Study 1: Triazole Derivatives and Cancer Cell Lines
A notable study focused on the synthesis and evaluation of various triazole derivatives against cancer cell lines. The results indicated that compounds with sulfanylidene groups had IC50 values in the low micromolar range against HepG2 cells, demonstrating significant anticancer activity. The presence of the triazole ring was crucial for enhancing cytotoxicity .
Study 2: Structure-Activity Relationship (SAR)
In another investigation, researchers explored the structure-activity relationship of triazole-based compounds. Modifications to the benzamide moiety influenced both potency and selectivity against different cancer types. The compound showed enhanced activity when specific substitutions were made at the phenyl ring position .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4OS/c17-11-7-4-8-12(18)14(11)15(23)19-9-13-20-21-16(24)22(13)10-5-2-1-3-6-10/h1-8H,9H2,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMISIOWORMBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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